2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6BrF3O2S and a molecular weight of 303.1 g/mol. It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a trifluoromethyl group attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methanesulfonyl-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with a base like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound finds applications in the production of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methanesulfonyl group can undergo nucleophilic substitution, while the trifluoromethyl group can influence the electronic properties of the molecule . These interactions enable the compound to act as a versatile intermediate in the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the methanesulfonyl group and has different reactivity and applications.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of a methanesulfonyl group, leading to distinct chemical behavior.
4-Bromobenzotrifluoride: Similar to 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene but without the methanesulfonyl group, affecting its reactivity and use.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
Properties
IUPAC Name |
2-bromo-1-methylsulfonyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFBVZXUNPLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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